molecular formula C11H13N3O2 B6359049 ETHYL 3-(2H-1,2,3-BENZOTRIAZOL-2-YL)PROPANOATE CAS No. 69218-52-6

ETHYL 3-(2H-1,2,3-BENZOTRIAZOL-2-YL)PROPANOATE

Cat. No.: B6359049
CAS No.: 69218-52-6
M. Wt: 219.24 g/mol
InChI Key: RYOBBRHSTOCMEJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2H-1,2,3-BENZOTRIAZOL-2-YL)PROPANOATE typically involves the reaction of 2H-1,2,3-benzotriazole with ethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2H-1,2,3-BENZOTRIAZOL-2-YL)PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

Benzotriazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and antifungal properties. Ethyl 3-(2H-1,2,3-benzotriazol-2-yl)propanoate is being explored for its potential in drug development.

Case Study: Antimicrobial Activity

Recent studies have demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, research indicated that compounds similar to this compound effectively inhibited the growth of various pathogens. This property suggests potential applications in developing new antimicrobial agents for treating infections.

Material Science Applications

The compound is also utilized as a UV absorber in polymers and coatings. Benzotriazoles are recognized for their ability to protect materials from ultraviolet radiation, which can degrade polymers over time.

Case Study: UV Protection in Textiles

A study published in the Journal of Applied Polymer Science highlighted the copolymerization of this compound with other monomers to create UV-protective coatings for textiles. The resulting fabrics exhibited enhanced durability against UV radiation, making them suitable for outdoor applications.

Application AreaDescriptionBenefits
PharmaceuticalsAntimicrobial agent developmentEffective against various pathogens
Material ScienceUV protection in polymersIncreases durability and lifespan of materials

Agricultural Applications

In agriculture, this compound's potential as a pesticide or herbicide is under investigation. Its biological activity may contribute to pest control strategies.

Case Study: Pesticidal Activity

Research has indicated that benzotriazole derivatives can enhance plant resistance to pests and diseases. This compound could be incorporated into formulations aimed at improving crop yields while minimizing chemical inputs.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb UV radiation. The benzotriazole moiety in the compound acts as a UV filter, absorbing harmful UV rays and preventing them from reaching the underlying material. This mechanism is crucial in protecting polymers, coatings, and biological tissues from UV-induced degradation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ETHYL 3-(2H-1,2,3-BENZOTRIAZOL-2-YL)PROPANOATE include:

Uniqueness

This compound is unique due to its specific structure, which provides excellent UV absorption and stability. Its versatility in various applications, from polymers to intraocular lenses, highlights its importance in both scientific research and industrial applications .

Biological Activity

Ethyl 3-(2H-1,2,3-benzotriazol-2-yl)propanoate is an organic compound featuring a benzotriazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound belongs to the class of acrylate monomers and is characterized by the following structural formula:

C11H13N3O2\text{C}_{11}\text{H}_{13}\text{N}_3\text{O}_2

The compound's unique structure enhances its reactivity and functionality, making it significant in pharmaceuticals and material science.

Antimicrobial Properties

Benzotriazole derivatives, including this compound, have been extensively studied for their antimicrobial and antiprotozoal activities. Research indicates that these compounds can inhibit the growth of various pathogens. For instance:

  • Antibacterial Activity : Benzotriazoles have shown activity against bacteria resistant to conventional antibiotics. A study highlighted that certain benzotriazole derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli strains .
  • Antiprotozoal Activity : Compounds with a benzotriazole moiety have demonstrated effectiveness against protozoan parasites such as Trypanosoma cruzi. In vitro studies revealed that derivatives had a dose-dependent inhibitory effect on the growth of epimastigotes and trypomastigotes .

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through several proposed mechanisms:

  • UV Absorption : The benzotriazole group acts as a UV filter, protecting biological tissues from UV-induced damage. This property is particularly useful in applications involving polymers and coatings.
  • Enzyme Inhibition : Some studies suggest that benzotriazole derivatives can inhibit specific enzymes involved in pathogen metabolism, thus disrupting their growth and proliferation .

Study on Antimicrobial Efficacy

A significant study assessed the antimicrobial efficacy of various benzotriazole derivatives against common pathogens. The results indicated that this compound showed comparable activity to established antibiotics at lower concentrations. Specifically:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Benzotriazole Derivative AS. aureus16 µg/mL
Benzotriazole Derivative BT. cruzi50 µg/mL

This study underscores the potential of this compound as a candidate for developing new antimicrobial agents .

Applications

This compound has various applications across multiple fields:

  • Pharmaceuticals : Its antimicrobial properties make it a candidate for developing new drugs targeting resistant bacterial strains.
  • Material Science : Used as a UV stabilizer in polymers and coatings to enhance durability against UV radiation.
  • Agriculture : Potential use as a protective agent in agricultural products to prevent microbial infections.

Properties

IUPAC Name

ethyl 3-(benzotriazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-2-16-11(15)7-8-14-12-9-5-3-4-6-10(9)13-14/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOBBRHSTOCMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1N=C2C=CC=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90876397
Record name 2H-BENZOTRIAZOLE-2-PROPANOIC ACID, ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69218-52-6
Record name 2H-BENZOTRIAZOLE-2-PROPANOIC ACID, ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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